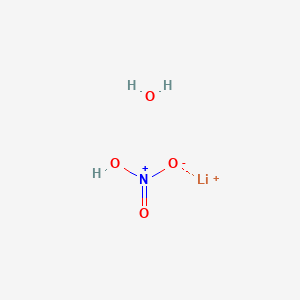
Lithium nitrate hydrate, Puratronic®, 99.999% (metals basis)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium nitrate hydrate, Puratronic®, 99.999% (metals basis) is a white crystalline solid that is widely used in laboratory experiments due to its unique properties. It is a hygroscopic compound, meaning that it is capable of absorbing moisture from the atmosphere. It is also a strong oxidizing agent and can be used as a source of lithium ions in solutions. Lithium nitrate hydrate has a wide range of applications in the laboratory, including synthesis methods, scientific research applications, mechanisms of action, and biochemical and physiological effects.
科学研究应用
Lithium nitrate hydrate is a versatile compound that can be used in a wide range of scientific research applications. It has been used in the synthesis of polymers, catalysts, and other materials. It is also used in the production of pharmaceuticals, agrochemicals, and other products. It can also be used as a source of lithium ions in solutions, which can be used to study the effects of lithium on biological systems.
作用机制
The mechanism of action of lithium nitrate hydrate is not fully understood. It is known that it acts as a strong oxidizing agent and can be used as a source of lithium ions in solutions. It is believed that the lithium ions interact with proteins and other molecules in the cell, leading to changes in cell physiology.
Biochemical and Physiological Effects
The biochemical and physiological effects of lithium nitrate hydrate are not fully understood. However, it is known that it can be used as a source of lithium ions in solutions, which can be used to study the effects of lithium on biological systems. In particular, lithium ions have been shown to have an inhibitory effect on certain enzymes, leading to changes in cell physiology. Additionally, lithium ions have been shown to have an effect on neurotransmitters, which can affect behavior and mood.
实验室实验的优点和局限性
The main advantage of using lithium nitrate hydrate in lab experiments is its versatility. It can be used as a source of lithium ions in solutions, which can be used to study the effects of lithium on biological systems. Additionally, it can be used in the synthesis of polymers, catalysts, and other materials. However, there are some limitations to using lithium nitrate hydrate in lab experiments. It is a hygroscopic compound, meaning that it can absorb moisture from the atmosphere. This can lead to contamination of the solution and inaccurate results. Additionally, it is a strong oxidizing agent and can be hazardous to handle.
未来方向
There are several potential future directions for the use of lithium nitrate hydrate in laboratory experiments. It could be used to further study the effects of lithium on biological systems, such as its effect on neurotransmitters and enzymes. Additionally, it could be used to study the synthesis of polymers, catalysts, and other materials. Finally, it could be used to study the effects of lithium on the environment, such as its effects on water quality and air quality.
合成方法
Lithium nitrate hydrate can be synthesized by the reaction of lithium carbonate and nitric acid. This method is simple and can be used to produce a high purity lithium nitrate hydrate product. The reaction is as follows: Li2CO3 + 2HNO3 → 2LiNO3 + H2O + CO2. The reaction can be conducted in either an aqueous or organic solvent, depending on the desired product. The reaction can also be conducted at room temperature or under elevated temperatures.
属性
IUPAC Name |
lithium;nitric acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Li.HNO3.H2O/c;2-1(3)4;/h;(H,2,3,4);1H2/q+1;; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKQSGTJARKVMGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[N+](=O)(O)[O-].O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H3LiNO4+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
88.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium;nitric acid;hydrate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-Ethyl-[2-(trifluoromethoxy)ethyl]amine hydrochloride, 98%](/img/structure/B6313664.png)
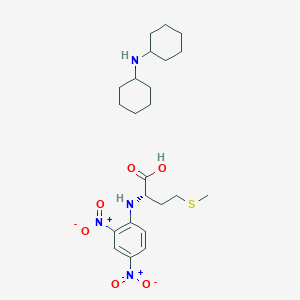
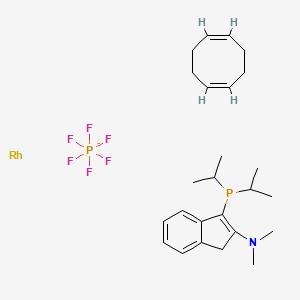

![(S)-4,12-Dibromo[2.2]paracyclophane, 98%, ee 98%](/img/structure/B6313686.png)


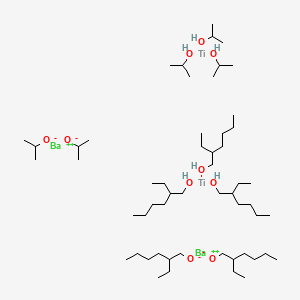
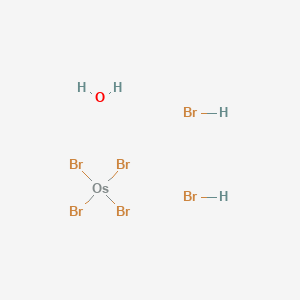
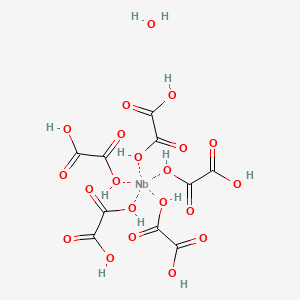
![Chloro[diphenyl(3-sulfonatophenyl)phosphine]gold(I), sodium salt hydrate, 98%](/img/structure/B6313759.png)
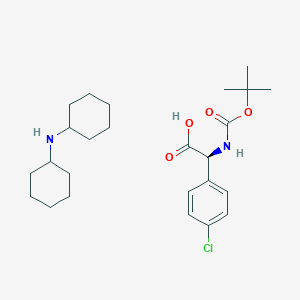
![Methyl 2-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-3,3,3-trifluoro-2-[(trifluoroacetyl)amino]propanoate, 97%](/img/structure/B6313778.png)
![Methyl 2-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-3,3,3-trifluoro-2-{[(4-methylphenyl)sulfonyl]amino}propanoate,97%](/img/structure/B6313779.png)